Ethyl 2-Aminobenzimidazole-5-carboxylate
Overview
Description
Ethyl 2-Aminobenzimidazole-5-carboxylate is a derivative of benzimidazole, a heterocyclic aromatic organic compound Benzimidazole and its derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry
Mechanism of Action
Target of Action
Ethyl 2-Aminobenzimidazole-5-carboxylate, also known as ethyl 2-amino-3H-benzimidazole-5-carboxylate or 5-Benzimidazolecarboxylic acid, 2-amino-, ethyl ester, is a derivative of benzimidazole . Benzimidazoles are known to exhibit a wide range of biological activities including anticancer . The primary targets of this compound are likely to be cancer cells .
Mode of Action
The mode of action of benzimidazoles, including this compound, is complex and multifaceted. The anticancer activity of benzimidazoles is believed to be influenced by the substitution pattern around the nucleus . The linker group and substitution at N-1, C-2, C-5, and C-6 positions have been found to be the most contributory factors for anticancer activity .
Biochemical Pathways
Benzimidazoles are known to interfere with the function of certain proteins and enzymes, disrupting the normal cellular processes within cancer cells . This can lead to cell death, slowing or stopping the growth of cancer cells .
Result of Action
The result of the action of this compound is likely to be the inhibition of cancer cell growth . By interacting with its targets within these cells, the compound may disrupt critical cellular processes, leading to cell death and a reduction in tumor size .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-Aminobenzimidazole-5-carboxylate typically involves the reaction of 2-aminobenzimidazole with ethyl chloroformate. This reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction proceeds as follows:
- Dissolve 2-aminobenzimidazole in a suitable solvent, such as dichloromethane.
- Add ethyl chloroformate dropwise to the solution while maintaining the temperature at 0-5°C.
- Add triethylamine to the reaction mixture to neutralize the hydrochloric acid formed.
- Stir the reaction mixture at room temperature for several hours.
- Isolate the product by filtration and purify it using recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more environmentally friendly solvents and reagents to minimize waste and reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-Aminobenzimidazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted benzimidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives with alcohol or other functional groups.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
Ethyl 2-Aminobenzimidazole-5-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex benzimidazole derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and antiviral agent.
Industry: Used in the development of materials with specific properties, such as corrosion inhibitors and catalysts.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzimidazole: A precursor to Ethyl 2-Aminobenzimidazole-5-carboxylate, with similar biological activities.
Benzimidazole: The parent compound, known for its wide range of biological activities.
5-Nitrobenzimidazole: A derivative with enhanced antimicrobial activity due to the presence of the nitro group.
Uniqueness
This compound is unique due to the presence of both the amino and ester functional groups, which can participate in various chemical reactions. This dual functionality allows for the synthesis of a wide range of derivatives with diverse biological activities. Additionally, the compound’s ability to interact with multiple molecular targets makes it a versatile tool in scientific research and drug development.
Properties
IUPAC Name |
ethyl 2-amino-3H-benzimidazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-2-15-9(14)6-3-4-7-8(5-6)13-10(11)12-7/h3-5H,2H2,1H3,(H3,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCHQDHMYPQXPQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90179118 | |
Record name | 5-Benzimidazolecarboxylic acid, 2-amino-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90179118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24370-20-5 | |
Record name | 5-Benzimidazolecarboxylic acid, 2-amino-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024370205 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Benzimidazolecarboxylic acid, 2-amino-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90179118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.